molecular formula C21H21ClN2O2S B11365858 2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B11365858
M. Wt: 400.9 g/mol
InChI Key: XKBCPHGOHTYQIQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the chlorophenoxy intermediate, followed by the introduction of the thiazole ring and the final coupling with the propanamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C21H21ClN2O2S/c1-14-7-9-16(10-8-14)21-24-17(13-27-21)11-12-23-20(25)15(2)26-19-6-4-3-5-18(19)22/h3-10,13,15H,11-12H2,1-2H3,(H,23,25)

InChI Key

XKBCPHGOHTYQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(C)OC3=CC=CC=C3Cl

Origin of Product

United States

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